molecular formula C7H14O6 B11935514 6-Methoxycyclohexane-1,2,3,4,5-pentol CAS No. 60537-25-9

6-Methoxycyclohexane-1,2,3,4,5-pentol

Cat. No.: B11935514
CAS No.: 60537-25-9
M. Wt: 194.18 g/mol
InChI Key: DSCFFEYYQKSRSV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxycyclohexane-1,2,3,4,5-pentol typically involves the methylation of myo-inositol. One common method includes the use of methanol and a suitable catalyst under controlled conditions to achieve the desired methylation .

Industrial Production Methods

Industrial production of this compound often involves the extraction of natural sources followed by chemical modification. For instance, the compound can be extracted from plant materials and then subjected to methylation processes to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxycyclohexane-1,2,3,4,5-pentol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

6-Methoxycyclohexane-1,2,3,4,5-pentol has diverse applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its role in cellular signaling and metabolic pathways.

    Medicine: Research explores its potential therapeutic effects, particularly in the treatment of metabolic disorders and neurological conditions.

    Industry: It is utilized in the production of pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of 6-Methoxycyclohexane-1,2,3,4,5-pentol involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those related to inositol metabolism and cellular signaling. The compound’s effects are mediated through its binding to receptors and enzymes involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxycyclohexane-1,2,3,4,5-pentol is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. This modification enhances its stability and alters its interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-methoxycyclohexane-1,2,3,4,5-pentol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCFFEYYQKSRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(C1O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642-38-6, 10284-63-6, 60537-25-9, 484-68-4
Record name L-Quebrachitol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Pinitol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC231332
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231332
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pinitol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Quebrachitol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26254
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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